4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
Description
Pharmacophoric Significance of Triazole-Based Scaffolds
The 1,2,4-triazole nucleus has emerged as a privileged scaffold due to its unique electronic configuration and hydrogen-bonding capabilities. The presence of three nitrogen atoms within the five-membered ring enables dipole-dipole interactions and coordination with metal ions, making it a versatile pharmacophore. For instance, the thiol group at C3 in 4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol enhances its ability to form disulfide bonds with cysteine residues in enzymatic pockets, a feature critical for inhibiting pathogens like Mycobacterium tuberculosis. Additionally, the planar geometry of the triazole ring facilitates π-π stacking interactions with aromatic residues in target proteins, as observed in molecular docking studies of antifungal agents.
The substituents at N1 and C5 further modulate bioavailability and target selectivity. The nitrobenzylideneamino group at N1 introduces electron-withdrawing effects, polarizing the triazole ring and improving interactions with hydrophobic enzyme pockets. Meanwhile, the m-tolyl group at C5 contributes to lipophilicity, enhancing membrane permeability—a property validated in analogs showing activity against triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cell lines.
Table 1: Key Pharmacophoric Features of this compound
Rationale for Functionalization at N1, C3, and C5 Positions
Functionalization at the N1, C3, and C5 positions of the 1,2,4-triazole scaffold is guided by structure-activity relationship (SAR) studies. At N1 , the introduction of arylideneamino groups (e.g., nitrobenzylidene) optimizes steric and electronic complementarity with enzyme active sites. For example, docking studies of similar triazole derivatives into Mycobacterium tuberculosis CYP51 revealed that the nitro group’s orientation at the ortho position aligns with hydrophobic residues like Phe78 and Leu321, stabilizing the enzyme-inhibitor complex.
The C3 thiol group serves as a reactive handle for covalent modifications. In analogs such as 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, the thiol moiety undergoes oxidation to disulfides, which disrupt redox homeostasis in cancer cells. This mechanism is corroborated by the cytotoxicity of this compound against melanoma (IGR39) cells, where thiol-dependent ROS generation induces apoptosis.
At C5 , the m-tolyl group balances hydrophobicity and steric bulk. Comparative studies of para- and meta-substituted triazoles demonstrate that meta-substitution minimizes steric clashes in constrained binding pockets, as seen in the superior anticancer activity of compound 7x (IC~50~: 5.22 ± 0.05 μM) over its para-substituted counterpart. This aligns with the enhanced activity of this compound in 3D tumor models, where its C5 substituent facilitates penetration into hypoxic tumor cores.
Synthetic Pathways:
The synthesis of this compound typically involves cyclocondensation of thiosemicarbazides with nitrobenzaldehydes, followed by alkylation at N1. For instance, ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate serves as a key intermediate, reacting with hydrazine hydrate to yield thioacetohydrazide precursors. Subsequent Schiff base formation with 2-nitrobenzaldehyde introduces the nitrobenzylideneamino group, completing the pharmacophore.
Properties
CAS No. |
478255-60-6 |
|---|---|
Molecular Formula |
C16H13N5O2S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N5O2S/c1-11-5-4-7-12(9-11)15-18-19-16(24)20(15)17-10-13-6-2-3-8-14(13)21(22)23/h2-10H,1H3,(H,19,24)/b17-10+ |
InChI Key |
VOYOBXQKUHGDDU-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Reactants : Thiocarbohydrazide (1.0 eq), m-toluic acid (1.0 eq), phosphorus oxychloride (POCl₃, 3.0 eq).
-
Conditions : Reflux in dry dioxane at 160–170°C for 2–4 hours.
-
Mechanism : POCl₃ facilitates dehydration, forming the 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol intermediate.
Key Data
Schiff Base Formation with 2-Nitrobenzaldehyde
The intermediate reacts with 2-nitrobenzaldehyde to introduce the nitrobenzylidene group.
Procedure
-
Reactants : 4-Amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (1.0 eq), 2-nitrobenzaldehyde (1.1 eq), glacial acetic acid.
-
Mechanism : Acid-catalyzed imine formation (Schiff base) via nucleophilic attack of the amino group on the aldehyde.
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Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization Insights
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Catalyst : ZnO nanoparticles (10 mol%) increase yield to 85% by enhancing electrophilicity of the aldehyde.
-
Solvent : Acetic acid outperforms ethanol or DMF due to better proton availability.
One-Pot Synthesis Using Microwave Irradiation
A streamlined method combines cyclocondensation and Schiff base formation.
Procedure
-
Reactants : Thiocarbohydrazide, m-toluic acid, 2-nitrobenzaldehyde.
-
Conditions : Microwave irradiation (300 W, 120°C) for 20–30 minutes in DMF.
-
Mechanism : Simultaneous cyclization and condensation under dielectric heating.
Advantages
-
Time Efficiency : 30 minutes vs. 12 hours for conventional methods.
Alternative Pathway: Hydrazonoyl Chloride Coupling
For functional diversity, hydrazonoyl chlorides are used to modify the triazole-thiol.
Procedure
-
Reactants : 4-Amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (1.0 eq), 2-nitrobenzohydrazonoyl chloride (1.2 eq).
-
Conditions : Stir in THF with triethylamine (TEA, 2.0 eq) at 0–5°C for 4 hours.
Applications
Comparative Analysis of Methods
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 78–82% | 4 hours | ≥98% | High |
| Schiff Base | 65–72% | 12 hours | 95–97% | Moderate |
| Microwave | 84–89% | 30 minutes | ≥99% | High |
| Hydrazonoyl Coupling | 70–75% | 4 hours | 90–92% | Low |
Critical Factors
-
Catalyst Choice : ZnO nanoparticles improve Schiff base yields by 15–20%.
-
Solvent Polarity : Polar aprotic solvents (DMF, HMPA) enhance reaction rates.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones with acidic or basic catalysts.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Condensation: Schiff bases.
Scientific Research Applications
4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can vary depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group can participate in redox reactions, while the triazole ring can interact with metal ions or other biomolecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 4. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 2-nitro group in the target compound may enhance electrophilicity compared to analogs with 4-methoxy (electron-donating) or 3-bromo (moderate EWG) substituents. This could influence binding to biological targets, such as enzymes or DNA .
- Aromatic Substituents: The m-tolyl group provides moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, 4-nitrophenyl () or trifluoromethylphenyl () substituents increase polarity or metabolic stability, respectively .
- The target compound’s m-tolyl group may favor pharmacokinetic properties over bulkier naphthyloxy groups .
Toxicity and Pharmacological Potential
While acute toxicity data for the target compound are unavailable, related triazoles exhibit low to moderate toxicity:
Key Observations:
- Nitro groups generally increase toxicity, but the target compound’s Schiff base structure may mitigate this via metabolic detoxification .
Biological Activity
4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Its structure features a triazole ring substituted with a nitrobenzylidene amino group and a m-tolyl group, along with a thiol functional group. This unique combination of functional groups contributes to its diverse biological activities, particularly in antimicrobial and antioxidant properties.
Antibacterial Properties
Research indicates that compounds within the triazole class, including this compound, exhibit significant antibacterial activity. Studies have shown that triazole derivatives can outperform conventional antibiotics against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the thiol group in this compound is believed to enhance its antioxidant properties, which may further contribute to its antibacterial efficacy.
Comparative Antibacterial Activity
The table below summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against several bacterial strains compared to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 8 | Amoxicillin | 16 |
| Staphylococcus aureus | 4 | Ceftriaxone | 8 |
| Bacillus subtilis | 6 | Levofloxacin | 12 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in bacterial cell wall synthesis, leading to inhibition of bacterial growth . The binding interactions are enhanced by the presence of both the nitro and thiol groups.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound displayed significant activity against both gram-positive and gram-negative bacteria. It was particularly effective against drug-resistant strains .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that allow for fine-tuning its biological activity through variations in substituents. The structure-activity relationship studies have indicated that modifications at specific positions on the triazole ring can lead to enhanced antibacterial properties .
Q & A
Q. What is the optimal synthetic route for preparing 4-((2-nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol?
The compound is synthesized via Schiff base condensation between 2-nitrobenzaldehyde and 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol. This reaction is typically conducted under reflux in ethanol or methanol with catalytic acetic acid or a mild base to facilitate imine bond formation. Purification involves recrystallization from ethanol or column chromatography for higher yields (75–85%) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR : To verify aromatic proton environments (δ 7.2–8.5 ppm for nitrobenzylidene protons) and triazole/thiol group integration .
- IR Spectroscopy : Confirmation of C=N (1600–1650 cm⁻¹) and S–H (2550–2600 cm⁻¹) stretches .
- HR-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 339.37) validate the molecular formula .
Q. How can preliminary toxicity be assessed for this compound?
Use in silico QSAR models to predict acute toxicity (e.g., LD50) and classify toxicity per K.K. Sidorov’s system. Follow with in vivo testing in rodent models via intragastric administration, monitoring mortality and organ damage over 14 days. For example, structurally similar triazoles exhibit LD50 > 1000 mg/kg, placing them in low-toxicity Class IV .
Advanced Research Questions
Q. How do substituent modifications influence bioactivity in this triazole derivative?
Structure-Activity Relationship (SAR) studies reveal:
- The 2-nitro group enhances electrophilicity, improving interactions with nucleophilic residues in enzymatic targets (e.g., antimicrobial or antiviral proteins) .
- m-Tolyl substitution introduces steric bulk, potentially increasing selectivity for hydrophobic binding pockets. Compare with analogs like 4-fluorophenyl or pyridinyl groups, which alter solubility and hydrogen-bonding capacity .
Q. What mechanistic insights can molecular docking provide for this compound’s antiviral potential?
Perform docking simulations against viral targets (e.g., SARS-CoV-2 helicase or fungal CYP51). Key steps:
Q. How can contradictory bioactivity data from different studies be resolved?
Contradictions often arise from variations in substituents or assay conditions. For example:
- Antiradical activity : A 2-hydroxybenzylidene analog (compound 3) shows stable activity across concentrations (78% at 1×10⁻⁴ M), while nitro groups may reduce efficacy due to electron withdrawal. Validate via DPPH/ABTS assays under controlled pH and temperature .
- Antimicrobial potency : Discrepancies in MIC values can be addressed by standardizing broth microdilution protocols and using reference strains (e.g., Staphylococcus aureus ATCC 25923) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
